H-D-Phe-Cys(1)-DL-Tyr-D-Trp-DL-Arg-DL-Thr-DL-Pen(1)-Thr-NH2
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Overview
Description
The compound H-D-Phe-Cys(1)-DL-Tyr-D-Trp-DL-Arg-DL-Thr-DL-Pen(1)-Thr-NH2 is a synthetic peptide with a complex structure. It is a derivative of octreotide, a synthetic analog of the natural hormone somatostatin. This compound is known for its ability to interact with specific receptors in various tissues, making it valuable in medical and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Phe-Cys(1)-DL-Tyr-D-Trp-DL-Arg-DL-Thr-DL-Pen(1)-Thr-NH2 can be achieved through both liquid-phase and solid-phase peptide synthesis methods. The liquid-phase synthesis involves the stepwise addition of protected amino acids, followed by deprotection and cyclization . For example, the dipeptide HCys (Acm)ThrOl can be obtained by deblocking BocCys (Asm)ThrOl with 12% hydrogen chloride solution in dioxane at 10°C . The solid-phase synthesis involves the use of a resin-bound peptide, which is cleaved and cyclized to form the final product .
Industrial Production Methods
Industrial production of this compound typically employs the liquid-phase synthesis method due to its scalability and efficiency. The process involves the use of high-yielding reactions and optimized conditions to produce the target peptide on a semi-industrial scale .
Chemical Reactions Analysis
Types of Reactions
H-D-Phe-Cys(1)-DL-Tyr-D-Trp-DL-Arg-DL-Thr-DL-Pen(1)-Thr-NH2: undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Cleavage of disulfide bonds.
Substitution: Replacement of protecting groups with functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride for deprotection, dimethylformamide (DMF) as a solvent, and imidazole as a catalyst . Oxidative cyclization is typically achieved using mild oxidizing agents under controlled conditions .
Major Products Formed
The major products formed from these reactions include the fully protected peptide intermediates and the final cyclic peptide with disulfide bonds .
Scientific Research Applications
H-D-Phe-Cys(1)-DL-Tyr-D-Trp-DL-Arg-DL-Thr-DL-Pen(1)-Thr-NH2: has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects by binding to somatostatin receptors, particularly subtype 2 receptors (SSTR2). This binding inhibits the release of various hormones and peptides, thereby modulating physiological processes such as growth hormone secretion and gastrointestinal motility . The molecular targets include somatostatin receptors in the central nervous system and gastrointestinal tract .
Comparison with Similar Compounds
H-D-Phe-Cys(1)-DL-Tyr-D-Trp-DL-Arg-DL-Thr-DL-Pen(1)-Thr-NH2: is similar to other somatostatin analogs such as octreotide and lanreotide. it is unique due to its specific amino acid sequence and the presence of disulfide bonds, which confer stability and receptor-binding affinity .
List of Similar Compounds
Octreotide: H-D-Phe-Cys(1)-Phe-D-Trp-Lys-Thr-Cys(1)-Thr-ol.
Lanreotide: H-D-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2.
Properties
Molecular Formula |
C51H69N13O11S2 |
---|---|
Molecular Weight |
1104.3 g/mol |
IUPAC Name |
(13R,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33-,35?,36?,37-,38+,39+,40?,41?/m1/s1 |
InChI Key |
OFMQLVRLOGHAJI-YSHNRFCISA-N |
Isomeric SMILES |
C[C@H](C1C(=O)NC(C(SSC[C@@H](C(=O)NC(C(=O)N[C@@H](C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O |
Canonical SMILES |
CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O |
Origin of Product |
United States |
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